molecular formula C12H26N3O6P B605838 Azido-PEG3-phosphonic acid ethyl ester CAS No. 1337527-24-8

Azido-PEG3-phosphonic acid ethyl ester

Cat. No. B605838
Key on ui cas rn: 1337527-24-8
M. Wt: 339.33
InChI Key: FPXYMBISZVJSOJ-UHFFFAOYSA-N
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Patent
US09365506B2

Procedure details

To a solution of diethyl 2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)ethylphosphonate (1 eq) in DMF (0.5 M) was added sodium azide (3 eq). The reaction mixture was heated at 50° C. overnight. The mixture was then concentrated en vaccuo. The crude material was purified by flash chromatography on a COMBIFLASH® system (ISCO) using 0-5% MeOH/DCM to give the product as a colorless oil.
Name
diethyl 2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)ethylphosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
I[CH2:2][CH2:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:11][CH2:12][P:13](=[O:20])([O:17][CH2:18][CH3:19])[O:14][CH2:15][CH3:16].[N-:21]=[N+:22]=[N-:23].[Na+]>CN(C=O)C>[N:21]([CH2:2][CH2:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:11][CH2:12][P:13](=[O:20])([O:17][CH2:18][CH3:19])[O:14][CH2:15][CH3:16])=[N+:22]=[N-:23] |f:1.2|

Inputs

Step One
Name
diethyl 2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)ethylphosphonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICCOCCOCCOCCP(OCC)(OCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated en vaccuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography on a COMBIFLASH® system (ISCO)

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CCOCCOCCOCCP(OCC)(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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